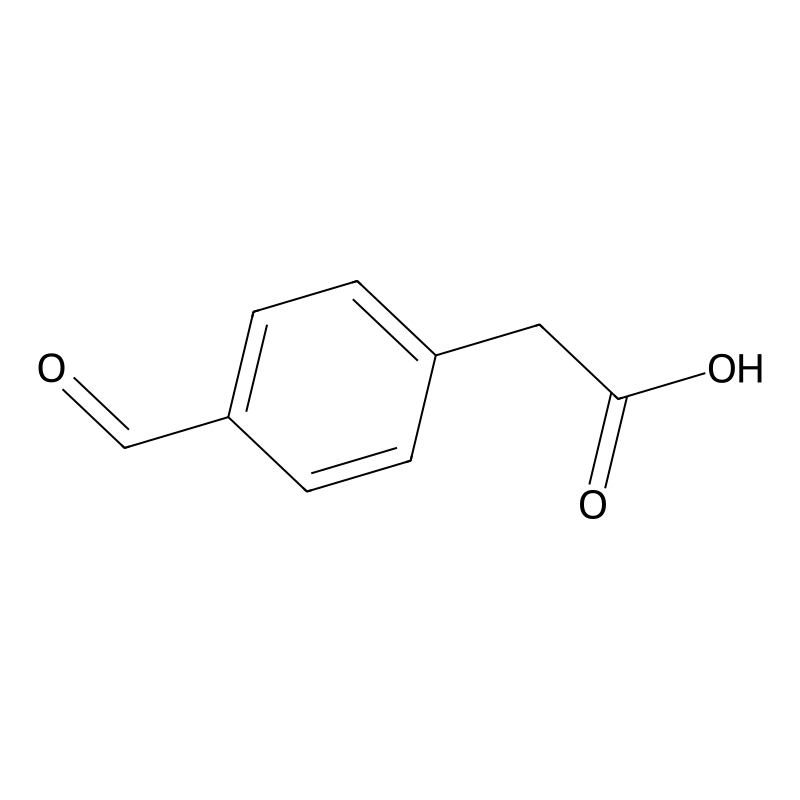

2-(4-formylphenyl)acetic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

2-(4-Formylphenyl)acetic acid serves as a valuable building block in organic synthesis due to the presence of both an aldehyde (formyl) and a carboxylic acid functional group. These functional groups can participate in various reactions, enabling the construction of complex molecules. For instance, the aldehyde group can undergo condensation reactions with amines or other carbonyl compounds to form new carbon-carbon bonds, while the carboxylic acid can be involved in esterification, amidation, or decarboxylation reactions .

Medicinal Chemistry:

2-(4-Formylphenyl)acetic acid has been explored as a potential lead compound in the development of new drugs. Its structural features offer opportunities for modification and optimization to target specific biological processes. Studies have investigated its potential activity against various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions . However, further research is necessary to elucidate its mechanisms of action and potential therapeutic efficacy.

Material Science:

The unique combination of functional groups in 2-(4-formylphenyl)acetic acid makes it a potential candidate for the development of novel materials. Its ability to form covalent bonds and self-assemble through various interactions could be valuable in the design of functional polymers, gels, or other materials with specific properties . However, research in this area is still in its early stages and requires further exploration.

2-(4-formylphenyl)acetic acid is an aromatic compound with the molecular formula C₉H₈O₃ and a molecular weight of 164.16 g/mol. This compound features a phenyl group substituted with a formyl group at the para position and an acetic acid moiety, making it a member of the carboxylic acid class. It is characterized by its off-white solid appearance and is soluble in organic solvents like ethanol and acetonitrile .

- Esterification: Reacting with alcohols to form esters.

- Reduction: Converting the formyl group to an alcohol or methylene group under reducing conditions.

- Oxidation: The aldehyde can be oxidized to a carboxylic acid, although it already contains one.

A specific reaction involves the oxidation of 2-[4-(hydroxymethyl)phenyl]acetic acid using sodium hypochlorite, which yields 2-(4-formylphenyl)acetic acid in high purity .

2-(4-formylphenyl)acetic acid has shown potential biological activities, including anti-inflammatory properties. Research indicates that compounds with similar structures often exhibit significant biological activities, making this compound a candidate for further pharmacological studies. Its derivatives may also have applications in treating various diseases due to their ability to modulate biological pathways .

Several synthetic routes exist for producing 2-(4-formylphenyl)acetic acid:

- Oxidation Method: Starting from 2-[4-(hydroxymethyl)phenyl]acetic acid, oxidation can be achieved using manganese dioxide or sodium hypochlorite under acidic conditions .Example Reaction:text

2-[4-(hydroxymethyl)phenyl]acetic acid + oxidizing agent → 2-(4-formylphenyl)acetic acid - Bromomethyl Phenyl Acetic Acid Method: This involves bromination of the phenyl ring followed by hydrolysis and subsequent oxidation steps .

The applications of 2-(4-formylphenyl)acetic acid span various fields:

- Pharmaceuticals: As a building block for drug synthesis, particularly in anti-inflammatory agents.

- Chemical Intermediates: Used in the synthesis of other complex organic compounds.

- Research: Investigated for its potential therapeutic effects and as a model compound in biochemical studies .

Several compounds share structural similarities with 2-(4-formylphenyl)acetic acid. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Formylbenzoic Acid | Aromatic aldehyde | Lacks the acetic acid moiety |

| 2-(4-Hydroxyphenyl)acetic Acid | Aromatic compound | Contains a hydroxyl group instead of a formyl group |

| 2-(4-Methylphenyl)acetic Acid | Aromatic compound | Contains a methyl group instead of a formyl group |

| Pelubiprofen | Non-steroidal anti-inflammatory drug | Derived from similar precursors; used clinically |

These comparisons highlight the unique combination of functional groups present in 2-(4-formylphenyl)acetic acid, which may contribute to its distinct biological activities and applications in medicinal chemistry .

2-(4-Formylphenyl)acetic acid (CAS 34841-47-9) emerged as a structurally significant compound in the late 20th century, driven by advancements in aromatic chemistry and pharmaceutical intermediate synthesis. Early synthetic routes focused on oxidation reactions of 4-(hydroxymethyl)phenylacetic acid using manganese dioxide in chloroform under inert conditions. Industrial interest grew in the 2010s with optimized catalytic methods, such as TEMPO (2,2,6,6-tetramethylpiperidinyloxy)-mediated oxidation using sodium hypochlorite, which improved yields to >90%. The compound’s bifunctional nature made it valuable for synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and specialty chemicals, aligning with trends in targeted organic synthesis.

Nomenclature and Identification Systems

The compound is systematically identified through:

- IUPAC Name: (4-Formylphenyl)acetic acid

- Alternative Names: 4-Formylbenzeneacetic acid, 4-(Carboxymethyl)benzaldehyde

- CAS Registry: 34841-47-9

- Structural Identifiers:

- Molecular Formula: C₉H₈O₃ (MW 164.16 g/mol)

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 131 °C (predicted) |

| Boiling Point | 349.2 ± 17.0 °C |

| Density | 1.277 ± 0.06 g/cm³ |

| pKa | 4.06 ± 0.10 |

Structural Significance in Bifunctional Aromatic Compounds

The molecule combines two reactive moieties:

- Formyl Group (-CHO): Enables nucleophilic additions (e.g., Grignard reactions) and serves as a precursor for carboxylic acids via oxidation.

- Acetic Acid Group (-CH₂COOH): Participates in esterification, amidation, and decarboxylation reactions.

This bifunctionality facilitates diverse transformations:

- Tandem Reactions: The formyl group undergoes Knoevenagel condensation, while the acid group stabilizes intermediates.

- Coordination Chemistry: The carboxylic acid acts as a ligand for metal-organic frameworks (MOFs), enhancing catalytic activity in cross-coupling reactions.

Figure 1: Structural Features

O || CHO—C₆H₄—CH₂—COOH General Importance in Organic Chemistry

2-(4-Formylphenyl)acetic acid is pivotal in:

- Pharmaceutical Synthesis: Intermediate for NSAIDs (e.g., derivatives of ibuprofen).

- Material Science: Building block for conjugated polymers with optoelectronic applications.

- Catalysis: Bifunctional catalysts in asymmetric synthesis, leveraging both aldehyde and acid groups.

Table 2: Synthetic Applications

| Application | Reaction Type | Key Reagents/Conditions |

|---|---|---|

| Aldehyde Oxidation | Carboxylic acid formation | KMnO₄, CrO₃, acidic conditions |

| Reductive Amination | Amine synthesis | NaBH₄, NH₃, methanol |

| Cross-Coupling | Biaryl formation | Pd catalysts, aryl halides |

The compound’s versatility underscores its role in advancing methodologies for bifunctional aromatic systems, bridging gaps between small-molecule reactivity and macromolecular design.

Molecular Structure and Conformational Analysis

2-(4-formylphenyl)acetic acid possesses the molecular formula C₉H₈O₃ with a molecular weight of 164.16 grams per mole [1] [2]. The compound exhibits a characteristic structure featuring a benzene ring substituted with both a formyl group (-CHO) at the para position and an acetic acid moiety (-CH₂COOH) as a side chain [1] [3]. The International Union of Pure and Applied Chemistry name for this compound is 2-(4-formylphenyl)acetic acid, while alternative nomenclature includes 4-formylbenzeneacetic acid and benzeneacetic acid, 4-formyl- [2] [4].

The molecular structure can be represented by the simplified molecular-input line-entry system notation C1=CC(=CC=C1CC(=O)O)C=O, indicating the presence of aromatic carbons, the carboxylate functional group, and the aldehyde substituent [3]. The International Chemical Identifier key for this compound is AGPZPJHWVWZCMG-UHFFFAOYSA-N, providing a unique identifier for the molecular structure [1] [2].

Conformational analysis of aromatic aldehydes reveals important structural considerations for 2-(4-formylphenyl)acetic acid [5] [6]. The formyl group attached to the benzene ring can adopt different orientations, with the carbonyl group showing preference for specific torsional arrangements relative to the aromatic system [6]. The acetic acid side chain introduces additional conformational flexibility through rotation around the carbon-carbon bond connecting the methylene group to the benzene ring [7].

The electron-withdrawing nature of both the formyl group and the carboxylic acid functionality significantly influences the electronic distribution within the aromatic ring [7]. This dual substitution pattern creates a system where conjugative effects between the substituents and the benzene ring play crucial roles in determining the overall molecular geometry and stability [7].

Crystallographic Data and Solid-State Arrangements

Limited crystallographic data are available specifically for 2-(4-formylphenyl)acetic acid in the current literature. However, structural analysis of related aromatic compounds containing both aldehyde and carboxylic acid functionalities provides insight into potential solid-state arrangements [8]. Compounds with similar substitution patterns typically crystallize in monoclinic or orthorhombic space groups, with intermolecular hydrogen bonding playing a significant role in crystal packing [8].

The carboxylic acid functionality in 2-(4-formylphenyl)acetic acid is expected to form characteristic dimeric arrangements through hydrogen bonding between adjacent molecules [8]. These interactions typically involve the formation of cyclic hydrogen-bonded dimers with characteristic oxygen-hydrogen distances and angles [8]. The presence of the formyl group introduces additional possibilities for intermolecular interactions through carbonyl-hydrogen contacts [8].

Crystal packing arrangements for compounds of this type often exhibit layered structures, where molecules organize into sheets held together by hydrogen bonding networks [8]. The angle between different molecular planes in such arrangements commonly falls within the range of 60-70 degrees [8]. The cohesion between layers is typically maintained through weaker carbon-hydrogen to oxygen interactions and van der Waals forces [8].

Physical Characteristics

Melting Point Determination and Analysis

Experimental determination of the melting point for 2-(4-formylphenyl)acetic acid has been reported as 131 degrees Celsius [4]. This melting point value reflects the influence of intermolecular hydrogen bonding arising from the carboxylic acid functionality, which typically elevates melting temperatures compared to compounds lacking such interactions [4]. The presence of the conjugated aromatic system with the electron-withdrawing formyl substituent contributes to the overall thermal stability of the crystalline form [4].

The melting point behavior of carboxylic acids is strongly influenced by the formation of hydrogen-bonded dimers in the solid state [9] [10]. For aromatic carboxylic acids, melting points are generally higher than their aliphatic counterparts due to additional π-π stacking interactions between aromatic rings [10]. The specific melting point of 131 degrees Celsius for 2-(4-formylphenyl)acetic acid places it within the expected range for substituted phenylacetic acids [4].

Boiling Point Predictions and Measurements

The predicted boiling point for 2-(4-formylphenyl)acetic acid is 349.2 ± 17.0 degrees Celsius at 760 millimeters of mercury pressure [11] [4]. This elevated boiling point reflects the significant intermolecular forces present in the liquid phase, primarily arising from hydrogen bonding between carboxylic acid groups [11]. The prediction takes into account the molecular weight, the presence of polar functional groups, and the aromatic character of the compound [11].

Comparative analysis with related compounds supports this predicted value. Methyl 2-(4-formylphenyl)acetate, the ester derivative, exhibits a boiling point of 285.4 ± 15.0 degrees Celsius at atmospheric pressure [12]. The substantial difference between the acid and ester boiling points demonstrates the significant impact of hydrogen bonding capability on volatility [12].

Density and Physical Appearance

The predicted density for 2-(4-formylphenyl)acetic acid is 1.277 ± 0.06 grams per cubic centimeter [4]. This relatively high density compared to simple organic compounds reflects the presence of the aromatic ring system and the multiple oxygen-containing functional groups [4]. The density value is consistent with the molecular packing efficiency expected for compounds containing both hydrogen bond donors and acceptors [4].

Physical appearance of 2-(4-formylphenyl)acetic acid is described as a solid at room temperature [1]. The compound exhibits characteristics typical of aromatic carboxylic acids, appearing as crystalline material under standard conditions [1]. The solid state is maintained due to the extensive hydrogen bonding network formed between carboxylic acid groups in adjacent molecules [1].

Solubility Profiles in Various Solvents

Solubility characteristics of 2-(4-formylphenyl)acetic acid are influenced by the presence of both hydrophilic and hydrophobic structural elements . The carboxylic acid functionality provides hydrogen bonding capability, enhancing solubility in polar protic solvents such as water and alcohols . Conversely, the aromatic ring system contributes to solubility in moderately polar organic solvents .

Water solubility is expected to be moderate due to the balance between the polar carboxylic acid group and the hydrophobic aromatic system . The compound should demonstrate enhanced solubility in organic solvents such as dimethyl sulfoxide, acetone, and alcohols due to their ability to participate in hydrogen bonding with the carboxylic acid functionality . Solubility in nonpolar solvents like hexane or toluene is anticipated to be limited due to the polar nature of both functional groups .

The predicted partition coefficient (LogP) value of 1.12620 indicates moderate lipophilicity, suggesting balanced distribution between aqueous and organic phases [11]. This property is relevant for understanding the compound's behavior in biphasic systems and its potential for membrane permeation [11].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy of 2-(4-formylphenyl)acetic acid reveals characteristic chemical shift patterns consistent with its structural features [14]. The formyl proton appears as a singlet in the range of 9.5-10.0 parts per million, reflecting the strong deshielding effect of the carbonyl oxygen [14] [15]. The aromatic protons are expected to resonate between 7.0-8.0 parts per million, with the protons ortho to the formyl group appearing more downfield due to the electron-withdrawing effect of the aldehyde substituent [14].

The methylene protons of the acetic acid side chain typically appear as a singlet around 3.6-3.7 parts per million [14]. The carboxylic acid proton exhibits a characteristic broad signal in the range of 10-13 parts per million, often showing temperature-dependent behavior due to exchange processes [14]. Integration ratios confirm the presence of one formyl proton, four aromatic protons, two methylene protons, and one carboxylic acid proton [14].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework [16] [15]. The formyl carbon resonates in the aldehyde region at approximately 190-200 parts per million [16] [15]. The carboxylic acid carbon appears in the characteristic range of 170-185 parts per million [16] [15]. Aromatic carbons are distributed between 125-150 parts per million, with the carbon bearing the formyl group and the carbon bearing the methylene chain showing distinct chemical shifts due to substitution effects [16] [15].

The methylene carbon of the acetic acid chain typically resonates around 40-45 parts per million, reflecting its attachment to the electron-withdrawing aromatic system [16] [15]. The multiplicity and chemical shift patterns in both proton and carbon-13 spectra are consistent with the proposed molecular structure [16] [15].

Infrared Spectroscopic Analysis

Infrared spectroscopy of 2-(4-formylphenyl)acetic acid exhibits characteristic absorption bands corresponding to its functional groups [17] [18] [9]. The carboxylic acid functionality produces a distinctive broad absorption in the range of 2500-3300 wavenumbers, attributed to the hydrogen-bonded hydroxyl stretching vibration [9] [10]. This broad absorption often overlaps with carbon-hydrogen stretching frequencies but remains distinguishable due to its intensity and breadth [9].

The carbonyl stretching frequency for the carboxylic acid group appears as a strong absorption around 1710-1680 wavenumbers, characteristic of aromatic carboxylic acids where conjugation with the benzene ring lowers the frequency compared to aliphatic acids [10]. The formyl carbonyl group exhibits a distinct stretching frequency in the range of 1720-1740 wavenumbers [18] [19], appearing at higher frequency than the carboxylic acid carbonyl due to different conjugation effects [18].

Aromatic carbon-carbon stretching vibrations appear as multiple bands in the 1600-1450 wavenumbers region [17] [18]. Carbon-hydrogen stretching frequencies for aromatic protons are observed around 3000-3100 wavenumbers [18]. The carbon-oxygen stretching vibration of the carboxylic acid group typically appears around 1200-1300 wavenumbers [10].

The fingerprint region below 1450 wavenumbers contains numerous bands corresponding to carbon-carbon bending, carbon-hydrogen bending, and out-of-plane deformation modes specific to the substitution pattern of the aromatic ring [17] [20]. These bands provide detailed structural information for compound identification and purity assessment [17] [20].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 2-(4-formylphenyl)acetic acid reveals characteristic fragmentation patterns that provide structural confirmation [3] [21]. The molecular ion peak appears at mass-to-charge ratio 164, corresponding to the molecular weight of the compound [2] [3]. The molecular ion peak intensity varies depending on ionization conditions and the stability of the molecular ion under electron impact [21].

Common fragmentation pathways include loss of the carboxylic acid functionality through elimination of carbon dioxide (44 mass units) and water (18 mass units), producing fragment ions at mass-to-charge ratios 120 and 146, respectively [21]. Loss of the formyl group (29 mass units) generates a fragment at mass-to-charge ratio 135 [21]. The base peak often corresponds to the tropylium ion formed through ring expansion and rearrangement processes [21].

Alpha cleavage adjacent to the carbonyl groups represents another significant fragmentation pathway [22]. This process generates fragments corresponding to the loss of the acetic acid side chain, producing ions characteristic of substituted benzaldehyde derivatives [21] [22]. The fragmentation pattern provides diagnostic information for structural elucidation and compound identification [21].

Mass spectrometry data compiled from collision cross-section measurements indicates predicted values for various adduct ions [3]. The protonated molecular ion [M+H]⁺ appears at mass-to-charge ratio 165.05463 with a predicted collision cross-section of 130.9 square angstroms [3]. Sodium and potassium adducts are observed at mass-to-charge ratios 187.03657 and 203.01051, respectively [3].

Ultraviolet-Visible Spectroscopic Properties

Ultraviolet-visible spectroscopy of 2-(4-formylphenyl)acetic acid reveals absorption characteristics related to electronic transitions within the aromatic system and carbonyl chromophores [23]. The compound exhibits absorption bands corresponding to π-π* transitions of the benzene ring, typically appearing in the 250-280 nanometer region [23]. The formyl group contributes additional absorption through n-π* transitions of the carbonyl functionality [23].

Electronic transitions are influenced by the electron-withdrawing effects of both the formyl and carboxylic acid substituents [23]. These substituents shift absorption wavelengths and affect extinction coefficients compared to unsubstituted aromatic compounds [23]. The conjugation between the aromatic ring and the carbonyl groups extends the chromophore system, resulting in bathochromic shifts [23].

Solvent effects play important roles in determining the exact position and intensity of absorption bands [23]. Polar solvents typically cause hypsochromic shifts in n-π* transitions while having less effect on π-π* transitions [23]. The absorption spectrum provides information about the electronic structure and can be used for quantitative analysis and purity determination [23].

Time-dependent density functional theory calculations support experimental observations, predicting major absorption bands with significant contributions from π-σ* transitions [23]. The calculated absorption wavelengths show good agreement with experimental values, confirming the electronic structure assignments [23].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 164.16 g/mol | [1] [2] |

| Melting Point | 131°C | [4] |

| Boiling Point (predicted) | 349.2 ± 17.0°C | [11] [4] |

| Density (predicted) | 1.277 ± 0.06 g/cm³ | [4] |

| LogP | 1.12620 | [11] |

| Molecular Formula | C₉H₈O₃ | [1] [2] |

| CAS Number | 34841-47-9 | [1] [2] |

2-(4-formylphenyl)acetic acid contains three primary reactive functional groups that contribute to its diverse chemical behavior: an aldehyde group, a carboxylic acid group, and a substituted aromatic ring. Each functional group exhibits distinct reactivity patterns that influence the compound's overall chemical properties [2].

Aldehyde Group Reaction Mechanisms

The aldehyde functional group in 2-(4-formylphenyl)acetic acid exhibits characteristic nucleophilic addition reactions typical of carbonyl compounds. The aldehyde carbon is electrophilic due to the electron-withdrawing effect of the oxygen atom, making it susceptible to attack by nucleophiles .

Oxidation Reactions

The aldehyde group readily undergoes oxidation to form the corresponding carboxylic acid. Treatment with potassium permanganate or chromium trioxide under acidic conditions converts the formyl group to a carboxyl group, yielding 4-carboxybenzylacetic acid (also known as terephthalic acid monoacetic acid derivative) [3]. The reaction mechanism proceeds through the formation of a hydrate intermediate, followed by oxidation to the carboxylic acid.

Reduction Reactions

Reduction of the aldehyde group can be achieved using various reducing agents. Sodium borohydride selectively reduces the aldehyde to form 4-hydroxymethylbenzylacetic acid under mild conditions, while lithium aluminum hydride provides more vigorous reduction conditions [4]. The selectivity between the aldehyde and carboxylic acid groups depends on the choice of reducing agent and reaction conditions.

Nucleophilic Addition Mechanisms

The aldehyde group participates in various nucleophilic addition reactions. In the presence of alcohols under acidic conditions, hemiacetal and acetal formation occurs through a two-step mechanism [5]. The first step involves nucleophilic attack of the alcohol on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent protonation and loss of water lead to hemiacetal formation, which can further react with another alcohol molecule to form acetals.

Carboxylic Acid Transformations

The carboxylic acid functional group in 2-(4-formylphenyl)acetic acid exhibits typical acid reactivity with a predicted pKa value of 4.06±0.10 [6], placing it within the normal range for aromatic carboxylic acids (pKa 3-5) [7].

Nucleophilic Acyl Substitution Reactions

The carboxylic acid group can be converted to various acid derivatives through nucleophilic acyl substitution mechanisms. Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to the corresponding acid chloride through an acyl chlorosulfite intermediate [8] [9]. This reaction replaces the poor leaving group (-OH) with a much better leaving group, facilitating subsequent reactions.

Esterification Reactions

Fischer esterification occurs when 2-(4-formylphenyl)acetic acid is treated with alcohols in the presence of acid catalysts such as sulfuric acid or hydrochloric acid [10] [8]. The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic, followed by nucleophilic attack of the alcohol and subsequent elimination of water.

Amide Formation

The carboxylic acid can be converted to amides through reaction with amines, typically requiring activation of the acid through formation of the acid chloride intermediate or use of coupling reagents [8]. The reaction follows a nucleophilic acyl substitution pathway where the amine acts as the nucleophile.

Phenyl Ring Substitution Patterns

The aromatic ring in 2-(4-formylphenyl)acetic acid can undergo electrophilic aromatic substitution reactions, with the substitution pattern determined by the electronic effects of the existing substituents [11] [12].

Electronic Effects of Substituents

The formyl group is a strong electron-withdrawing group due to its carbonyl function, while the acetic acid side chain is also electron-withdrawing through inductive effects. These substituents deactivate the aromatic ring toward electrophilic aromatic substitution and direct incoming electrophiles to the meta positions relative to the substituents [14].

Electrophilic Aromatic Substitution Mechanism

The general mechanism for electrophilic aromatic substitution on 2-(4-formylphenyl)acetic acid follows the standard two-step pathway [11] [15]. In the first step, the electrophile attacks the aromatic ring, forming a σ-complex (arenium ion) intermediate. This step is rate-determining as it disrupts aromaticity. In the second step, deprotonation occurs to restore aromaticity and complete the substitution.

Regioselectivity Patterns

Due to the electron-withdrawing nature of both the formyl and acetic acid substituents, electrophilic substitution preferentially occurs at the meta positions. The meta positions are less destabilized by the electron-withdrawing groups compared to the ortho and para positions [16]. Common electrophilic aromatic substitution reactions include nitration with mixed acid (HNO₃/H₂SO₄), halogenation with molecular halogens in the presence of Lewis acid catalysts, and sulfonation with SO₃ [14] [12].

pKa Values and Acid-Base Behavior

The acid-base behavior of 2-(4-formylphenyl)acetic acid is primarily governed by the carboxylic acid functional group. The predicted pKa value of 4.06±0.10 indicates that this compound is a moderately strong organic acid [6] [17].

Comparison with Related Compounds

The pKa value of 2-(4-formylphenyl)acetic acid falls within the typical range for aromatic carboxylic acids (pKa 3-5), which are generally more acidic than their aliphatic counterparts due to the electron-withdrawing effect of the aromatic ring [7]. The presence of the electron-withdrawing formyl group in the para position further enhances the acidity by stabilizing the conjugate base through resonance and inductive effects.

Substituent Effects on Acidity

The formyl group exerts both inductive and resonance effects that increase the acidity of the carboxylic acid. The inductive effect involves the withdrawal of electron density through σ-bonds, while the resonance effect allows for delocalization of negative charge in the carboxylate anion [7] [18]. This stabilization of the conjugate base results in a lower pKa value compared to unsubstituted phenylacetic acid.

Stability Under Various Conditions

2-(4-formylphenyl)acetic acid exhibits variable stability depending on environmental conditions, requiring specific storage and handling protocols to maintain its integrity [19] [20].

Thermal Stability

The compound has a melting point of 131°C and remains stable in the solid state up to this temperature [6] [19]. At elevated temperatures above 200°C, thermal decomposition may occur, potentially involving decarboxylation reactions typical of aromatic carboxylic acids [21]. The boiling point is predicted to be 349.2±17.0°C, though decomposition would likely occur before reaching this temperature under normal atmospheric conditions [22].

Oxidative Stability

The aldehyde functional group makes the compound susceptible to oxidation when exposed to air, particularly in the presence of moisture or light [21]. This oxidation can lead to the formation of the corresponding carboxylic acid or other oxidation products. Therefore, storage under inert atmosphere (nitrogen or argon) at 2-8°C is recommended to prevent oxidative degradation [19] [20].

Hydrolytic Stability

Under neutral aqueous conditions, 2-(4-formylphenyl)acetic acid is relatively stable. However, under strongly acidic or basic conditions, various hydrolytic reactions may occur, particularly affecting the aldehyde group through hydrate formation or aldol condensation reactions.

Reaction Kinetics and Thermodynamics

The kinetic and thermodynamic parameters for reactions involving 2-(4-formylphenyl)acetic acid vary significantly depending on the specific transformation and reaction conditions [23].

Activation Energy Parameters

Based on analogous reactions of phenolic compounds and aldehydes, the activation energy for formyl group oxidation is estimated to be in the range of 65.6-70.3 kJ/mol, with pre-exponential factors (ln A) of 22.3-25.7 [23]. These values are consistent with single-step oxidation mechanisms involving direct oxygen transfer.

Temperature Dependence

The rate constants for various reactions follow Arrhenius behavior, with reaction rates increasing exponentially with temperature. For acid-catalyzed hydrolysis reactions, activation energies typically range from 60-80 kJ/mol, while decarboxylation reactions require higher activation energies of 120-150 kJ/mol due to the stability of the aromatic carboxylic acid system [23] [24].

Thermodynamic Considerations

The thermodynamic favorability of reactions involving 2-(4-formylphenyl)acetic acid depends on the specific transformation. Oxidation reactions are generally thermodynamically favorable due to the high bond energy of the C=O double bond in carboxylic acids. Reduction reactions require input of chemical energy through reducing agents but can be thermodynamically favorable under appropriate conditions [25].

Oxidation-Reduction Behavior

2-(4-formylphenyl)acetic acid exhibits diverse oxidation-reduction behavior due to the presence of multiple functional groups with different redox potentials [26] [27].

Oxidation Pathways

The aldehyde group is the most readily oxidized functional group in the molecule. Strong oxidizing agents such as potassium permanganate, chromium trioxide, or silver oxide can convert the aldehyde to the corresponding carboxylic acid under controlled conditions [27]. The mechanism typically involves initial formation of a geminal diol intermediate, followed by dehydrogenation to form the carboxylic acid.

Reduction Pathways

Selective reduction of the aldehyde group can be achieved using mild reducing agents such as sodium borohydride, which selectively reduces aldehydes in the presence of carboxylic acids [4]. More powerful reducing agents like lithium aluminum hydride can reduce both the aldehyde and carboxylic acid functional groups, though the carboxylic acid requires more vigorous conditions.

Electrochemical Behavior

The compound's electrochemical properties are influenced by both functional groups. The aldehyde group typically exhibits reduction potentials in the range of -1.0 to -1.5 V versus standard hydrogen electrode, while the carboxylic acid group can undergo reduction at more negative potentials. The aromatic ring can participate in both oxidation and reduction processes under extreme conditions [26].

Photochemical Reactions

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant